N1-allyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and thiophene rings, followed by the introduction of the oxalamide group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to show a complex arrangement of rings and functional groups. The presence of the pyrazole and thiophene rings could potentially contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole and thiophene rings, as well as the oxalamide group. These groups could potentially participate in a variety of reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its specific structure and the presence of the pyrazole and thiophene rings, as well as the oxalamide group. These groups could potentially affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Anticancer Activity
Indole derivatives, which include the compound , have been found to be biologically active and are being studied for their potential in the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Antimicrobial Activity
Indole derivatives have shown significant antimicrobial activity. They have been used in the treatment of various types of disorders in the human body, including microbial infections .
Antitubercular Activity
Some derivatives of indole have been designed, synthesized, and evaluated for their antitubercular activity against Mycobacterium tuberculosis .
Antiviral Activity
Indole derivatives have been reported to possess various biological activities, including antiviral activity .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties, making them potentially useful in the treatment of inflammatory conditions .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties, which could make them useful in the treatment of conditions caused by oxidative stress .
Antimalarial Activity
Some indole derivatives have shown potent antimalarial activities .
Fungicide
The compound is also known as pyraclostrobin, a synthetic fungicide used against a wide range of plant pathogens . Its mode of action is the inhibition of mitochondrial respiration of fungi .
Mechanism of Action
The mechanism of action of this compound in biological systems would likely depend on its specific structure and the presence of the pyrazole and thiophene rings, as well as the oxalamide group. These groups could potentially interact with various biological targets, leading to a range of possible effects .
Safety and Hazards
Future Directions
Given the potential biological activities associated with the pyrazole and thiophene rings, as well as the oxalamide group, this compound could be of interest for future research in medicinal chemistry . Further studies could explore its synthesis, properties, and potential biological activities in more detail.
properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c1-2-6-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-4-10(17)7-11/h2-5,7H,1,6,8-9H2,(H,18,22)(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBBJMRQIKWIBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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